molecular formula C27H34N6O3S B2720727 6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689770-06-7

6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No. B2720727
CAS RN: 689770-06-7
M. Wt: 522.67
InChI Key: RIIANWXTCZHIRI-UHFFFAOYSA-N
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Description

6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C27H34N6O3S and its molecular weight is 522.67. The purity is usually 95%.
BenchChem offers high-quality 6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Characterization

A study by Zaki et al. (2017) describes a synthetic method leading to compounds structurally related to the complex molecule . This method involves acetylation and nucleophilic substitution reactions to create new heterocyclic compounds, which were fully characterized by various analytical techniques. These compounds are anticipated to enable future pharmacological activity investigations, illustrating a foundational approach to synthesizing and characterizing complex molecules for scientific research (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).

Hydrogen Bonding and Crystal Structures

Research on proton-transfer compounds of 5-sulfosalicylic acid with various aliphatic nitrogen Lewis bases, including morpholine and piperazine, demonstrates the significance of hydrogen-bonding patterns in understanding the structural features of complex molecules. The study by Smith et al. (2011) provides insights into the comparative structural features and could offer a foundational understanding for analyzing similar complex molecules' crystal structures (Graham Smith, Urs D. Wermuth, & Dalius S. Sagatys, 2011).

Insecticidal Activities

The investigation into pyridine derivatives as insecticides by Bakhite et al. (2014) illustrates the potential biological applications of structurally complex molecules. One compound showed significantly higher insecticidal activity compared to a commercial insecticide, demonstrating the potential utility of such molecules in developing new insecticidal agents (E. A. Bakhite, Aly A. Abd-Ella, M. El-Sayed, & S. A. Abdel-Raheem, 2014).

Ionic Liquid Crystals

A study on ionic liquid crystals utilizing piperidinium, piperazinium, and morpholinium cations highlights the diverse applications of complex molecules in material science. Lava et al. (2009) demonstrate how these cations, when combined with various anions, can generate materials with rich mesomorphic behavior, indicating potential applications in advanced material design (K. Lava, K. Binnemans, & T. Cardinaels, 2009).

properties

IUPAC Name

6-morpholin-4-yl-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N6O3S/c34-25(32-14-12-31(13-15-32)24-6-3-4-10-28-24)7-2-1-5-11-33-26(35)22-20-21(30-16-18-36-19-17-30)8-9-23(22)29-27(33)37/h3-4,6,8-10,20,22H,1-2,5,7,11-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPJCBLCVHIVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

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